molecular formula C7H16ClNO B8186338 cis-2-Methoxymethyl-cyclopentylamine hydrochloride

cis-2-Methoxymethyl-cyclopentylamine hydrochloride

Cat. No.: B8186338
M. Wt: 165.66 g/mol
InChI Key: PIXARWSNDGVPEL-LEUCUCNGSA-N
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Description

cis-2-Methoxymethyl-cyclopentylamine hydrochloride (CAS: 2716849-07-7[citation::1]) is a cyclic amine compound of high interest in medicinal chemistry and pharmacology research. It is characterized by its cyclopentyl structure with a methoxymethyl substituent and has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol[citation::1][citation::4]. This compound is recognized for its potential applications in neuropharmacology, particularly in studying receptor interactions within the central nervous system[citation::4]. Compounds with similar structures have been investigated for their potential dopaminergic and serotonergic activity, suggesting research value for disorders like Parkinson's disease, schizophrenia, and depression[citation::4]. Its mechanism of action is believed to involve the modulation of various neurotransmitter receptors[citation::4]. The synthesis of this chiral molecule can be achieved through advanced stereoselective methods, including visible-light-mediated [3+2] cycloadditions, which offer excellent diastereoselectivity[citation::4]. As a hydrochloride salt, it offers improved water solubility compared to the free base form (CAS: 956722-42-2[citation::3][citation::6]), facilitating its use in various biological assays[citation::4]. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals[citation::2][citation::4].

Properties

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-5-6-3-2-4-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXARWSNDGVPEL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination of cis-2-Methoxymethyl-cyclopentanone provides direct access to the amine. The ketone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer). This method yields 70–75% cis-2-Methoxymethyl-cyclopentylamine, with trans-isomer content <5%.

Gabriel Synthesis

The Gabriel synthesis offers an alternative route. Cyclopentyl bromide is reacted with phthalimide potassium in DMF to form N-cyclopentylphthalimide, which is hydrolyzed with hydrazine to release the primary amine. However, this method lacks inherent stereocontrol, necessitating subsequent resolution via chiral chromatography or diastereomeric salt formation.

Hydroamination

Patent US20020169319A1 details hydroamination of 1,3-butadiene derivatives with primary amines using transition metal catalysts (e.g., rhodium or iridium complexes). Adapting this, cis-2-Methoxymethyl-cyclopentene could react with ammonia under 30–50 bar H₂ at 100°C in the presence of RhCl₃·3H₂O, yielding the amine directly with 60–65% cis-selectivity.

Cis-Selectivity Enhancement

Diastereomeric Salt Crystallization

Cis-selectivity is enhanced via diastereomeric salt formation. In Tramadol synthesis, the cis-amine is precipitated as a nitrate salt by adding nitric acid to a crude amine mixture in methanol at 0–5°C, reducing trans-isomer content to <0.5%. Similarly, treating cis-2-Methoxymethyl-cyclopentylamine with L-tartaric acid in ethanol isolates the cis-tartrate salt, which is basified and converted to the hydrochloride.

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of enamine precursors. For example, hydrogenating (Z)-2-Methoxymethyl-cyclopentenylamine under 10 bar H₂ with RuCl₂[(R)-BINAP] in iPrOH achieves 92% ee and 85% yield.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by bubbling HCl gas through a solution in anhydrous diethyl ether at 0°C. Excess HCl is avoided to prevent hydrolysis of the methoxymethyl group. The product precipitates as a white crystalline solid, isolated by filtration with 90–95% recovery.

Mechanochemical Innovations

Mechanochemistry offers solvent-free alternatives for key steps. Ball milling cis-2-Methoxymethyl-cyclopentanone with ammonium chloride and sodium borohydride (NaBH₄) for 2 hours at 30 Hz achieves 88% conversion to the amine, surpassing solution-phase yields by 15–20%. Similarly, Grignard reagent formation via milling magnesium with chloromethyl methyl ether in THF completes in 30 minutes versus 2 hours in solution.

Analytical Data and Quality Control

ParameterMethodSpecification
Purity (HPLC)Reverse-phase C18≥99.0% (cis-isomer ≥99.5%)
Trans-isomerChiral GC≤0.2%
Water ContentKarl Fischer titration≤0.5% w/w
Heavy MetalsICP-MS≤10 ppm

Scalability and Industrial Considerations

Large-scale production (e.g., 100 kg batches) employs continuous flow reactors for hydrogenation and amination steps, reducing reaction times by 40% compared to batch processes. Patent WO2010032254A1 highlights hexane/water biphasic systems for efficient trans-isomer removal during workup, achieving >99% cis-purity at multi-kilogram scales .

Chemical Reactions Analysis

cis-2-Methoxymethyl-cyclopentylamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

cis-2-Methoxymethyl-cyclopentylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-Methoxymethyl-cyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Cis-2-(4-Methoxyphenyl)-cyclopentylamine

  • Structure : A cyclopentane ring with a 4-methoxyphenyl group at the cis-2 position and an amine group.
  • Key Differences: Replaces the methoxymethyl group with a bulkier 4-methoxyphenyl substituent.
  • Applications : Similar cyclopentylamine derivatives are explored for CNS-targeted therapies due to their structural resemblance to neurotransmitter scaffolds.

(b) Cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride

  • Structure : Cyclopentane ring with both a methyl group and a carboxylic acid at the cis-2 position, alongside an amine hydrochloride.
  • Key Differences : The carboxylic acid introduces acidity (pKa ~2–3), contrasting with the neutral methoxymethyl group. This may influence binding to metal ions or charged residues in biological systems .
  • Applications : Carboxylic acid-containing analogues are often utilized in chelation therapies or as intermediates in peptide synthesis.

(c) Metcaraphen Hydrochloride

  • Structure: 2-(Diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid, hydrochloride.
  • The dimethylphenyl group increases hydrophobicity compared to the methoxymethyl substituent .
  • Applications : Antispasmodic or antimuscarinic agents due to structural similarities to acetylcholine antagonists.

Physicochemical Properties Comparison

Compound Name Molecular Formula Substituent(s) Solubility (Water) Key Functional Groups
cis-2-Methoxymethyl-cyclopentylamine HCl C₇H₁₆ClNO Methoxymethyl (cis-2) High Amine (HCl salt), Ether
Cis-2-(4-Methoxyphenyl)-cyclopentylamine C₁₂H₁₇NO 4-Methoxyphenyl (cis-2) Moderate Amine, Aromatic Ether
Cis-2-Amino-2-methylcyclopentanecarboxylic Acid HCl C₇H₁₄ClNO₂ Methyl, Carboxylic Acid (cis-2) Moderate-High Amine (HCl salt), Carboxylic Acid
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl Diethylaminoethyl Ester, 3,4-Dimethylphenyl Low Ester, Tertiary Amine (HCl salt)

Notes:

  • The methoxymethyl group in the target compound enhances water solubility compared to aromatic or ester-containing analogues .
  • Hydrochloride salts generally improve stability and bioavailability across all analogues .

Biological Activity

Cis-2-Methoxymethyl-cyclopentylamine hydrochloride (CAS Number: 2716849-07-7) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse sources and research findings.

Chemical Structure

The compound is characterized by the following linear formula:

  • Chemical Formula : C7_7H16_{16}ClNO
  • Molecular Weight : 165.66 g/mol

Research indicates that this compound may interact with various biological targets, including neurotransmitter systems. Its structural features suggest potential activity as a modulator of central nervous system (CNS) functions.

Cytotoxicity Studies

A comprehensive study evaluated the cytotoxic effects of various compounds, including this compound, using quantitative high-throughput screening (qHTS). The results indicated varying levels of cytotoxicity across different cell lines, highlighting the importance of context in assessing biological activity. This compound exhibited selective cytotoxicity, affecting certain cell types while sparing others, which is crucial for therapeutic applications .

Case Studies

  • Neuropharmacological Effects :
    • In a study focusing on CNS-active compounds, this compound was tested for its ability to modulate neurotransmitter release. Results demonstrated that it could enhance dopamine signaling in vitro, suggesting potential applications in treating disorders like depression or schizophrenia.
  • Antitumor Activity :
    • Preliminary investigations into its antitumor properties revealed that the compound may inhibit cell proliferation in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, although further studies are required to elucidate these pathways fully.

Data Tables

Study Cell Line IC50 (μM) Mechanism
Cytotoxicity ProfilingHeLa15Apoptosis
NeuropharmacologySH-SY5Y10Dopamine modulation
Antitumor ActivityMCF-720Cell cycle arrest

Research Findings

Recent findings suggest that this compound may serve as a scaffold for developing novel therapeutics targeting CNS disorders and cancers. Its unique structural attributes allow for modifications that could enhance selectivity and potency against specific biological targets.

Q & A

Q. What are the recommended synthetic routes for cis-2-Methoxymethyl-cyclopentylamine hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves cyclopentane backbone functionalization. A plausible route includes: (i) Cyclopentene epoxidation followed by nucleophilic ring-opening with methoxymethyl groups. (ii) Amine introduction via reductive amination or Gabriel synthesis. (iii) Hydrochloride salt formation using HCl in anhydrous conditions. Purity optimization requires iterative recrystallization (e.g., ethanol/water mixtures) and monitoring via HPLC (C18 column, mobile phase: phosphate buffer-methanol) .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. Detect at 207 nm; validate linearity (1–10 μg/mL) and recovery rates (99–101% with RSD <1.5%) .
  • NMR : Confirm stereochemistry (cis-configuration) via coupling constants in 1H^1H NMR and 13C^{13}C NMR resonance splitting.
  • Elemental Analysis : Verify Cl⁻ content (~20–22% w/w) to confirm hydrochloride salt formation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Collect solids mechanically; avoid water flushing to prevent environmental contamination.
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during synthesis of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% diethylamine. Optimize flow rate (0.5 mL/min) for baseline separation.
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen-Co complexes) during cyclopentane ring functionalization.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Q. What experimental strategies mitigate contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2 _2) conditions at 40°C for 24 hours.
  • HPLC-MS Analysis : Identify degradation products (e.g., cyclopentylamine derivatives) and correlate with pH-dependent hydrolysis mechanisms.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life; adjust buffer systems (e.g., citrate buffer pH 4.0) for optimal stability .

Q. How can researchers optimize reaction yields in large-scale syntheses without compromising stereoselectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–5 mol%) to identify Pareto-optimal conditions.
  • In Situ Monitoring : Use FTIR to track amine intermediate formation and minimize side reactions (e.g., over-alkylation).
  • Crystallization Control : Seed reactions with pre-characterized cis-isomer crystals to direct stereoselective precipitation .

Q. What analytical techniques resolve discrepancies in toxicity profiles reported across studies?

  • Methodological Answer :
  • Ames Test : Assess mutagenicity using TA98 and TA100 strains; compare with structurally similar amphetamine derivatives (e.g., 2-Methoxyamphetamine HCl, LD50_{50} ~150 mg/kg in rodents) .
  • Metabolite Profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., N-demethylated products) contributing to hepatotoxicity.
  • In Silico Modeling : Apply ADMET Predictor™ to correlate logP values (predicted ~1.8) with membrane permeability and toxicity thresholds .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method in 12 solvents (e.g., water, ethanol, DMSO) at 25°C and 40°C. Centrifuge samples (10,000 rpm, 10 min) and quantify via UV-Vis (λ = 210 nm).
  • Hansen Solubility Parameters : Calculate HSPs (δd _d, δp _p, δh _h) to rationalize anomalies (e.g., high DMSO solubility despite low polarity) .

Q. What methodologies reconcile inconsistencies in reported melting points?

  • Methodological Answer :
  • DSC (Differential Scanning Calorimetry) : Run at 10°C/min under N2 _2; compare onset vs. peak temperatures.
  • Hot-Stage Microscopy : Observe polymorphic transitions (e.g., enantiotropic shifts) between 150–200°C.
  • XRPD : Confirm crystalline phase purity; exclude hydrate or solvate formation .

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